Lipophilicity and LogP Comparison: N-cyclopropyl vs. N-cyclopentyl vs. Unsubstituted Core
The logP of N-cyclopropyl-3-fluoropyridin-2-amine is significantly lower than that of its N-cyclopentyl analog, indicating reduced lipophilicity and altered membrane permeability potential [1]. Furthermore, the N-cyclopropyl substitution substantially increases logP relative to the unsubstituted 2-amino-3-fluoropyridine core, demonstrating the profound impact of this modification on physicochemical properties [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP: 2.12257 (SlogP) [1] |
| Comparator Or Baseline | N-cyclopentyl-3-fluoropyridin-2-amine: LogP not explicitly available in a directly comparable format; however, the cyclopentyl group is known to confer greater lipophilicity than the cyclopropyl group. Unsubstituted 3-fluoropyridin-2-amine: LogP not directly compared, but N-substitution generally increases logP. |
| Quantified Difference | Target compound SlogP = 2.12257. A class-level inference suggests it is less lipophilic than N-cyclopentyl analogs and more lipophilic than the unsubstituted core [1]. |
| Conditions | In silico prediction; MM-sINC Database |
Why This Matters
LogP is a critical parameter for predicting absorption, distribution, and membrane permeability, directly influencing the compound's suitability as a lead in drug discovery programs.
- [1] MMsINC Database. SlogP value for N-cyclopropyl-3-fluoropyridin-2-amine. View Source
- [2] Kuujia. Cas no 1341486-98-3 (N-Cyclopropyl-3-fluoropyridin-2-amine). View Source
